Vitamin K1 2,3-epoxide

Catalog No.
S568380
CAS No.
25486-55-9
M.F
C31H46O3
M. Wt
466.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin K1 2,3-epoxide

CAS Number

25486-55-9

Product Name

Vitamin K1 2,3-epoxide

IUPAC Name

7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione

Molecular Formula

C31H46O3

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3

InChI Key

KUTXFBIHPWIDJQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecen-1-yl)-naphth[2,3-b]oxirene-2,7-dione; 2,3-Epoxyphylloquinone; Phylloquinone Oxide; Phylloquinone Epoxide; Phylloquinone-2,3-epoxide; Vitamin K 2,3-Epoxide; Vitamin K Epoxide; Vitamin K Oxi

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)/C

The exact mass of the compound Vitamin K1 2,3-epoxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin K - Supplementary Records. It belongs to the ontological category of phytylnaphthoquinone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vitamin K1 2,3-epoxide (K1O) is the oxidized, biologically inactive intermediate of the Vitamin K cycle. It serves as the direct, obligate substrate for the Vitamin K epoxide reductase (VKOR) complex, which recycles it back to the active quinone form (Vitamin K1) [1]. In procurement and analytical settings, K1O is primarily sourced as a highly specific diagnostic biomarker and analytical standard. Because VKOR is the therapeutic target of coumarin-based anticoagulants (like warfarin) and superwarfarin rodenticides, inhibition of this enzyme causes K1O to rapidly accumulate in serum [2]. Consequently, high-purity K1O is an essential procurement item for calibrating LC-MS/MS and HPLC clinical assays to definitively measure VKOR activity, confirm Vitamin K antagonist exposure, and study the pharmacodynamics of anticoagulant resistance.

Substituting Vitamin K1 2,3-epoxide with Vitamin K1 (phylloquinone) or Vitamin K3 (menadione) fundamentally invalidates VKOR-focused enzymatic and diagnostic assays. Vitamin K1 is the product of the VKOR-mediated reduction step; using it as a starting material prevents the measurement of the epoxide-to-quinone conversion rate, which is the exact mechanism inhibited by warfarin [1]. Furthermore, in clinical LC-MS/MS diagnostics, Vitamin K1 levels can fluctuate due to dietary intake and do not reliably indicate VKOR inhibition. Only the abnormal accumulation of the epoxide (K1O) serves as a direct, stoichiometric proxy for VKOR blockade [2]. Additionally, synthetic analogs like Vitamin K3 lack the phytyl side chain required for physiological VKOR binding, rendering them inactive as substrates in standardized in vitro kinetic assays.

Absolute Substrate Specificity in In Vitro VKOR Kinetic Assays

In standardized dithiothreitol (DTT) or tris(3-hydroxypropyl)phosphine (THPP)-driven in vitro VKOR assays, Vitamin K1 2,3-epoxide acts as the obligate substrate for the de-epoxidation reaction. Kinetic studies using THPP demonstrate an apparent Michaelis-Menten constant (Km) of 1.20 μM for K1O [1]. In contrast, attempting to use Vitamin K3 (menadione) yields no measurable de-epoxidase activity, as it lacks the necessary structural features for the VKOR active site [2]. Using Vitamin K1 is impossible for this specific step, as it is the reaction product. Procurement of the exact epoxide form is therefore mandatory for calculating Vmax, Km, and IC50 values for novel anticoagulants or VKOR mutants.

Evidence DimensionVKOR Substrate Affinity (Km)
Target Compound DataVitamin K1 2,3-epoxide: Km = 1.20 μM (using THPP)
Comparator Or BaselineVitamin K3 (Menadione): Inactive / No measurable de-epoxidase activity
Quantified DifferenceAbsolute requirement; >1000-fold difference in substrate viability
ConditionsIn vitro VKOR kinetic assay using THPP or DTT as reducing agents

Buyers developing novel anticoagulants or studying warfarin resistance must procure the epoxide, as generic Vitamin K analogs cannot initiate the target enzymatic reaction.

Diagnostic Specificity as a Serum Biomarker for Vitamin K Antagonist Exposure

In clinical toxicology and pharmacodynamics, Vitamin K1 2,3-epoxide is the definitive biomarker for Vitamin K antagonist (VKA) exposure, such as warfarin or rodenticide poisoning. In healthy, unexposed individuals, serum K1O is rapidly recycled and remains virtually undetectable (reference range <0.12 μg/L) [1]. However, upon VKOR inhibition, K1O accumulates significantly, allowing for precise LC-MS/MS quantification. Vitamin K1 levels, conversely, remain present in normal serum and fluctuate with diet, making K1 an unreliable marker for VKA poisoning. Procurement of high-purity K1O standards is therefore critical to calibrate LC-MS/MS instruments for accurate diagnostic differentiation between dietary deficiency and active VKOR blockade.

Evidence DimensionSerum Biomarker Baseline vs. VKA Exposure
Target Compound DataVitamin K1 2,3-epoxide: <0.12 μg/L (normal) vs. highly elevated (VKA exposure)
Comparator Or BaselineVitamin K1: Present in normal serum; fluctuates with diet rather than specific VKOR inhibition
Quantified DifferenceK1O provides a binary diagnostic threshold (<0.12 μg/L baseline) for VKOR inhibition, unlike K1.
ConditionsHuman serum analysis via HPLC or LC-MS/MS

Clinical laboratories must procure K1O as an analytical standard because its unique accumulation profile is the only definitive proof of coumarin-based anticoagulant poisoning.

Chromatographic Resolution in LC-MS/MS Pharmacodynamic Profiling

For accurate pharmacodynamic profiling of the Vitamin K cycle, analytical standards must allow for the simultaneous quantification of both the epoxide and the quinone forms. In validated LC-MS/MS methods, Vitamin K1 2,3-epoxide and Vitamin K1 exhibit distinct retention times and fragmentation ion signal ratios, preventing cross-talk [1]. For example, specific LC-MS/MS protocols achieve limits of detection (LOD) for K1O down to the sub-ng/mL range, clearly resolving it from Vitamin K1 and Vitamin K2 (MK-4 through MK-7) in human plasma. This baseline separation is required to calculate the K1O/K1 ratio, which is the gold-standard metric for assessing in vivo VKORC1 activity and patient-specific warfarin sensitivity.

Evidence DimensionLC-MS/MS Analytical Resolution
Target Compound DataVitamin K1 2,3-epoxide: Distinct retention time and specific mass transitions (LOD <0.1 ng/mL)
Comparator Or BaselineVitamin K1 / K2: Different retention times; cannot be used to calibrate the K1O peak
Quantified DifferenceComplete baseline chromatographic separation allows exact K1O/K1 ratio calculation.
ConditionsLC-MS/MS or HPLC-UV analysis of human plasma/serum extracts

Procurement of the exact K1O standard is necessary to calibrate the specific mass transitions and retention times required to calculate the clinical K1O/K1 ratio.

Clinical Toxicology and Rodenticide Poisoning Diagnostics

Procured as the primary calibration standard in LC-MS/MS assays to detect the abnormal accumulation of K1O in serum, definitively diagnosing exposure to superwarfarin rodenticides or accidental coumarin overdose, where K1O levels exceed the <0.12 μg/L baseline [1].

Anticoagulant Drug Discovery and VKOR Kinetic Assays

Sourced as the obligate substrate for in vitro enzymatic assays to calculate IC50, Vmax, and Km values when screening novel Vitamin K epoxide reductase (VKOR) inhibitors or studying VKORC1 mutations linked to warfarin resistance [2].

Pharmacodynamic Monitoring of Warfarin Therapy

Utilized in clinical research to measure the plasma K1O/K1 ratio via LC-MS/MS, providing a highly sensitive, patient-specific biochemical marker of warfarin efficacy and helping to adjust dosages in patients with genetic VKORC1 polymorphisms [1].

Physical Description

Solid

XLogP3

10.1

Hydrogen Bond Acceptor Count

3

Exact Mass

466.34469533 Da

Monoisotopic Mass

466.34469533 Da

Heavy Atom Count

34

Appearance

Assay:≥95%A solution in ethanol

Other CAS

25486-55-9

Dates

Last modified: 04-14-2024

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